3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid
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Overview
Description
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a carbamoylamino group and a phenoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.
Introduction of the Carbamoylamino Group: The intermediate is then reacted with a suitable carbamoylating agent under controlled conditions to introduce the carbamoylamino group.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(carbamoylamino)-3-(4-phenoxyphenyl)propanoic Acid: Similar structure with a different position of the phenoxy group.
3-(carbamoylamino)-3-(3-methoxyphenyl)propanoic Acid: Contains a methoxy group instead of a phenoxy group.
Uniqueness
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-16(21)18-14(10-15(19)20)11-5-4-8-13(9-11)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,20)(H3,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYOSNCVANEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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